ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESKTUHERVMQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4492-02-8 | |
| Record name | ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclohexanone in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .
Scientific Research Applications
Synthesis of Ethyl 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate
The synthesis typically involves cyclization reactions using precursors like cyclohexanone and hydrazine derivatives. A common method is the reaction of cyclohexanone with ethyl diazoacetate in the presence of pyrrolidine to yield this compound with a moderate yield of approximately 50.5% .
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its structural properties make it suitable for modifications that lead to new derivatives with enhanced functionalities.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens .
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth. For instance, modifications to the indazole structure have led to compounds that effectively target integrin receptors involved in tumor metastasis .
Medicine
The therapeutic potential of this compound is under exploration for various diseases:
- Cancer Treatment : Its derivatives have shown promise in treating multiple types of cancer by blocking specific pathways crucial for tumor growth and metastasis .
- Neurological Disorders : Some studies suggest that this compound may act as a monoamine oxidase inhibitor (MAOI), which could be beneficial in treating depression and other neurological conditions .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at certain concentrations. The mechanism was linked to the modulation of integrin signaling pathways .
Case Study 2: Antimicrobial Effects
In another study focusing on its antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in various organic reactions; facilitates complex molecule synthesis |
| Biology | Antimicrobial and anticancer properties | Effective against pathogens; inhibits tumor growth |
| Medicine | Potential therapeutic agent | Investigated for cancer treatment and neurological disorders |
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with key analogs, highlighting structural variations, physicochemical properties, and biological relevance:
Structural and Functional Differences
- Substituent Effects on Reactivity: The introduction of a keto group (e.g., at C5 or C7) increases polarity and hydrogen-bonding capacity, enhancing interactions with biological targets like dihydroorotate dehydrogenase (DHODH) . N1-methylation (e.g., CAS 224314-24-3) improves membrane permeability but may reduce aqueous solubility .
- Biological Activity: The 7-oxo derivative (CAS 802541-13-5) demonstrates potent anti-tumor activity, with IC₅₀ values in the nanomolar range against leukemia cell lines . N1-phenyl analogs (CAS 93019-39-7) exhibit enhanced blood-brain barrier penetration, making them candidates for neurodegenerative disease research .
Physicochemical and Pharmacokinetic Properties
- 5-Oxo derivatives (CAS 913558-33-5) show improved water solubility (~2.5 mg/mL at pH 7.4) due to the polar keto group .
- Metabolic Stability :
- C5-dimethyl substitution (CAS 39104-05-7) reduces CYP450-mediated oxidation, extending half-life in vivo .
Biological Activity
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O2
- Molecular Weight : Approximately 194.23 g/mol
- Structure : The compound features a tetrahydroindazole core with an ethyl ester functional group at the carboxylate position, enhancing its solubility and biological activity.
This compound interacts with various molecular targets:
- Sigma Receptors : It acts as a ligand for sigma receptors, particularly sigma-2 receptors, which are implicated in neurological disorders and cancer . This interaction suggests potential therapeutic applications in treating anxiety disorders and certain cancers.
- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cellular signaling pathways. For instance, it modulates the activity of checkpoint kinases (CHK1 and CHK2) and other kinases linked to inflammatory responses .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticonvulsant Properties : Preliminary studies suggest that this compound may have neuroprotective effects and could be beneficial in the treatment of seizure disorders.
- Anti-inflammatory Activity : It has demonstrated significant anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro .
- Anticancer Potential : The compound's ability to modulate sigma receptors may also contribute to its anticancer properties. Studies have shown promising results against various cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound:
- Variations in substituents on the indazole ring significantly influence its biological activity. For example, modifications at the para-position enhance potency against specific targets while maintaining selectivity for sigma receptors .
- The presence of an ethyl ester group is essential for improving solubility and bioavailability compared to other analogs lacking this functional group.
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and its analogs?
The synthesis of indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization, or catalyst-free C–N/N–N bond formation. For example, tetrahydroindazole cores can be synthesized via cyclocondensation reactions using solvents like DCM, THF, or EtOAc under reflux conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to improving yields, as demonstrated in studies using Pd-catalyzed cross-coupling or acid-mediated cyclization .
Q. What analytical techniques are essential for characterizing this compound?
Structural confirmation requires a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, NMR can resolve signals for the ethyl ester group (~1.3 ppm for CH, ~4.3 ppm for CH) and the tetrahydroindazole ring protons (2.5–3.5 ppm). X-ray crystallography has been used to confirm the stereochemistry of related indazole derivatives, such as ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, revealing hydrogen-bonding networks critical for stability .
Q. How is the biological activity of this compound evaluated in preclinical studies?
In vitro assays for anticancer, anti-inflammatory, or antimicrobial activity involve cell viability tests (e.g., MTT assay), enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity), and microbial growth inhibition screens. For instance, indazole derivatives are tested against human dihydroorotate dehydrogenase (DHODH) to assess antiproliferative effects, with IC values compared to reference compounds like methotrexate .
Advanced Research Questions
Q. How can computational methods enhance the optimization of this compound synthesis?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetically favorable pathways. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by simulating solvent effects, catalyst interactions, and steric hindrance to prioritize reaction conditions . Machine learning models trained on reaction databases (e.g., USPTO) can further accelerate optimization by identifying high-yield solvent/catalyst combinations .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for indazole derivatives?
Discrepancies in SAR often arise from variations in assay conditions or molecular conformation. To address this, orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) and conformational analysis (via molecular dynamics) are recommended. For instance, conflicting cytotoxicity data for tetrahydroindazole analogs may be resolved by comparing solubility profiles (measured via UV-Vis at pH 7.4) and membrane permeability (e.g., PAMPA assay) .
Q. How do modifications to the ethyl ester or tetrahydroindazole ring impact pharmacokinetic properties?
Substituent effects on solubility, metabolic stability, and bioavailability can be systematically studied using:
- LogP measurements : To assess lipophilicity changes when replacing the ester with amides or carbamates.
- Microsomal stability assays : Liver microsomes evaluate oxidative metabolism (e.g., CYP450-mediated degradation).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction. For example, replacing the ethyl ester with a methyl group in 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives increased aqueous solubility but reduced cell permeability .
Q. What experimental designs are optimal for scaling up indazole derivative synthesis while minimizing impurities?
Statistical design of experiments (DoE), such as factorial or response surface designs, identifies critical parameters (e.g., temperature, stoichiometry). For example, a central composite design optimized the synthesis of ethyl 4-(3-chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-tetrahydroindazole-5-carboxylate, reducing byproduct formation by 40% through controlled pH and cooling rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
